ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate
Description
Ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate is a complex organic compound with a molecular formula of C32H28N2O6S2. This compound is known for its unique structure, which includes a purine base, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C24H23N5O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl 4-[[9-(4-ethoxycarbonylphenyl)-6-methylpurin-2-yl]amino]benzoate |
InChI |
InChI=1S/C24H23N5O4/c1-4-32-22(30)16-6-10-18(11-7-16)27-24-26-15(3)20-21(28-24)29(14-25-20)19-12-8-17(9-13-19)23(31)33-5-2/h6-14H,4-5H2,1-3H3,(H,26,27,28) |
InChI Key |
UFFSAGSRWZYZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4=CC=C(C=C4)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate typically involves multiple steps, including the formation of the purine base and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({2-[(2-{[4-(ethoxycarbonyl)anilino]carbonyl}phenyl)disulfanyl]benzoyl}amino)benzoate
- Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
Uniqueness
Ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate is unique due to its specific structural features, including the purine base and the ethoxycarbonyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
